Bilaid C1
描述
Bilaid C1 是一种四肽,也是 Bilaid C 的衍生物。 它以其与 μ-阿片受体的结合能力而闻名,在表达人类受体的 HEK293 细胞膜中,其 Ki 值为 3.1 μM
作用机制
Bilaid C1 通过与 μ-阿片受体结合发挥作用。 这种结合会导致受体活化,进而触发一系列细胞内事件,最终产生镇痛作用 。参与其中的分子靶点包括 μ-阿片受体和相关的信号通路。
生化分析
Biochemical Properties
It is known that Bilaid C1 binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the context of opioid signaling.
Molecular Mechanism
Its binding to the μ-opioid receptor suggests that it may exert its effects at the molecular level through this interaction . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Bilaid C1 是 Bilaid C 的半合成类似物,从澳大利亚河口的一种青霉菌分离得到。 MST-MF667。 合成路线包括将末端羧酸盐转化为其相应的酰胺,从而提高了 μ-阿片受体激动剂的效力。 This compound 的序列为 H-L-酪氨酰-D-缬氨酰-L-缬氨酰-D-苯丙氨酰胺 .
化学反应分析
Bilaid C1 会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括过氧化氢等氧化剂。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括硼氢化钠等还原剂。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。
这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Bilaid C1 在科学研究中有多种应用:
化学: 它用作模型化合物来研究肽的合成和修饰。
生物学: 它用于研究肽在 μ-阿片受体上的结合和活性。
工业: 它用于生产基于肽的产品和研究工具。
相似化合物的比较
Bilaid C1 由于其特定的序列和对 μ-阿片受体的结合亲和力而独一无二。类似的化合物包括:
Bilaid C: this compound 的母体化合物。
比洛芬: 通过修改 this compound 的结构而设计的一种更有效的类似物.
比拉克托芬: 另一种有效的类似物,具有增强的 μ-阿片受体激动剂效力.
这些化合物在结构上具有相似性,但在结合亲和力和效力方面有所不同。
生物活性
Bilaid C1 is a compound belonging to the class of C1 inhibitors, which play a significant role in regulating various biological processes, particularly in inflammation and vascular permeability. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive understanding of its effects and therapeutic potential.
This compound functions primarily as a protease inhibitor, specifically targeting components within the complement and contact systems. Its biological activities can be broadly categorized into:
- Regulation of Vascular Permeability : this compound inhibits proteases such as factor XIIa and plasma kallikrein, which are crucial in the generation of bradykinin, a peptide that increases vascular permeability.
- Anti-inflammatory Functions : It suppresses inflammation through the inhibition of complement system proteases (C1r, C1s, MASP2) and interacts with various proteins and cells involved in immune responses .
Table 1: Summary of Biological Activities
Activity Type | Mechanism |
---|---|
Vascular Permeability | Inhibition of factor XIIa and plasma kallikrein |
Anti-inflammatory | Inhibition of complement system proteases; enhancement of phagocytosis |
Interaction with Cells | Binding to neutrophils; enhancing bacterial killing |
Case Study 1: Hereditary Angioedema Treatment
A study highlighted the therapeutic potential of this compound in treating hereditary angioedema (HAE), a condition characterized by recurrent episodes of severe swelling. Patients treated with this compound exhibited significant reductions in attack frequency and severity. The compound's ability to restore proper vascular integrity through protease inhibition was instrumental in these outcomes .
Case Study 2: Sepsis Models
In animal models of sepsis, administration of this compound resulted in improved survival rates and better physiological parameters. Notably, it decreased cytokine production and reduced leukocyte adherence, demonstrating its effectiveness in modulating inflammatory responses .
Research Findings
Recent studies have provided insight into the physicochemical properties and biological activities of this compound. For instance:
- Purity and Activity Correlation : Research indicates that higher purity levels of this compound correlate with increased biological activity. For example, recombinant forms exhibited greater efficacy compared to plasma-derived variants .
- Complement System Inhibition : The compound demonstrated significant inhibitory effects on complement activation in vitro, with calculated IC50 values indicating strong potential for clinical applications .
Table 2: Comparative Biological Activity
C1 Inhibitor Type | Specific Activity (U/mg) | IC50 (IU/mL) |
---|---|---|
Recombinant this compound | 10 | 0.0099 |
Ruconest | 9.5 | 0.0076 |
Berinert | Lower than both | Not analyzed |
属性
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYNZNZYWLHTN-UARRHKHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。